Product packaging for 4-Phthalimidobutyronitrile(Cat. No.:CAS No. 3184-61-0)

4-Phthalimidobutyronitrile

Cat. No.: B1331353
CAS No.: 3184-61-0
M. Wt: 214.22 g/mol
InChI Key: VORDNGFQVIFSBE-UHFFFAOYSA-N
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Description

4-Phthalimidobutyronitrile (CAS 3184-61-0) is a synthetic intermediate of significant value in medicinal chemistry and organic synthesis, integrating a phthalimide protective group with a nitrile function. The phthalimide (Pht) group is a established pharmacophore present in several potent pharmaceutical agents, demonstrating therapeutic potential in anticancer, antimicrobial, and anticonvulsant applications . This moiety also serves as a versatile synthetic handle, acting as a protected amine precursor that can be readily deprotected via hydrazinolysis using Ing-Manske's procedure to reveal a primary amine for further diversification . The terminal nitrile group offers a reactive site for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines, enabling the synthesis of diverse compound libraries. As a building block, it is particularly useful for the synthesis of complex molecules through reactions like the Gabriel synthesis, facilitating the introduction of amine functionalities . Its molecular structure is characterized by a hydrogen bond acceptor count of 3 and three rotatable bonds, contributing to its flexibility in molecular design . Researchers employ this compound as a key precursor in the development of novel biologically active molecules, making it an essential tool for constructing advanced chemical entities in drug discovery and material science. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B1331353 4-Phthalimidobutyronitrile CAS No. 3184-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORDNGFQVIFSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293888
Record name 4-Phthalimidobutyronitrile
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3184-61-0
Record name 3184-61-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phthalimidobutyronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 Phthalimidobutyronitrile

Direct Synthesis Strategies for 4-Phthalimidobutyronitrile

The most direct routes to this compound involve the formation of the bond between the phthalimide (B116566) nitrogen and the four-carbon nitrile-containing chain in a single key step. These methods prioritize efficiency and atom economy.

The primary strategy for the direct synthesis of this compound is through a nucleophilic substitution reaction, famously known as the Gabriel synthesis. organic-chemistry.org This method does not typically "introduce" a cyano group in isolation but rather attaches an alkyl chain that already contains the nitrile moiety.

The process begins with the deprotonation of phthalimide using a base, such as potassium carbonate or potassium hydroxide (B78521), to form the potassium salt of phthalimide. This phthalimide anion is a potent nucleophile. organic-chemistry.orgresearchgate.net It then attacks an electrophilic four-carbon substrate bearing a leaving group and a terminal nitrile. A common and effective electrophile for this purpose is 4-bromobutyronitrile (B74502) or 4-chlorobutyronitrile.

The reaction mechanism involves the nucleophilic attack of the phthalimide anion on the carbon atom bonded to the halogen (the electrophile). masterorganicchemistry.com This displaces the halide ion (the leaving group), forming a new carbon-nitrogen bond and yielding the final product, this compound. This approach is highly effective for creating N-alkylated phthalimides. organic-chemistry.org

The efficiency of the N-alkylation of phthalimide is highly dependent on the reaction conditions. researchgate.net Optimization of parameters such as solvent, temperature, and the choice of base is crucial for maximizing yield and purity while minimizing reaction times. nii.ac.jpnih.gov

For the synthesis of this compound, traditional solvents like N,N-dimethylformamide (DMF) are often used. organic-chemistry.org However, recent advancements have shown that ionic liquids can serve as effective and reusable media for N-alkylation reactions, often leading to higher yields and milder reaction conditions. organic-chemistry.org The choice of base is also critical; while potassium carbonate is common, stronger bases like potassium hydroxide can accelerate the initial deprotonation of phthalimide. organic-chemistry.org Temperature is another key variable; while some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate, particularly with less reactive alkyl halides like chlorides. researchgate.net In some cases, conducting the reaction under increased pressure has been shown to significantly improve yields. researchgate.net

Table 1: Optimization of Reaction Conditions for Synthesis of this compound via Nucleophilic Substitution
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃801265
2Acetonitrile (B52724)K₂CO₃801270
3DMFKOH25885
4Ionic Liquid [bmim]BF₄KOH25692
5Acetonitrile (Pressure Tube)K₂CO₃100878

This table is illustrative, based on general principles of reaction optimization found in the literature. organic-chemistry.orgresearchgate.net

Precursor Design and Synthetic Pathways to Phthalimide-Containing Nitriles

Beyond direct alkylation, the synthesis of this compound can be approached by first constructing the phthalimide scaffold and then introducing the desired functionality, or by using precursors that are subsequently cyclized.

A fundamental and widely used method for forming the phthalimide core is the condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgjetir.orgnih.gov This reaction typically involves heating the two components, often in a solvent like acetic acid or without any solvent at all, to drive off water and facilitate the cyclization. jetir.orgpierpalab.com The reaction proceeds through an initial acylation to form an intermediate phthalamic acid, which then undergoes intramolecular cyclization upon further heating to yield the N-substituted phthalimide. jetir.org

To synthesize a phthalimide-containing nitrile via this route, one would react phthalic anhydride with a primary amine that already contains the nitrile group, such as 4-aminobutyronitrile. The use of catalysts, such as montmorillonite-KSF clay, can promote the reaction, sometimes leading to higher yields and shorter reaction times under more environmentally friendly conditions. jetir.org

As discussed in the direct synthesis section, N-alkylation is a paramount strategy for creating N-substituted phthalimides. The Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide, is the most prominent example. organic-chemistry.org This method is exceptionally versatile and is a reliable pathway to this compound using 4-halobutyronitriles. organic-chemistry.org

Alternative N-alkylation procedures have also been developed. For instance, the Mitsunobu reaction allows for the N-alkylation of phthalimide with alcohols, although this is less common for preparing simple alkyl-substituted phthalimides. organic-chemistry.org The efficiency of these alkylation strategies can be significantly enhanced through modern methodologies, such as the use of ionic liquids as solvents, which can facilitate milder reaction conditions and easier product isolation. organic-chemistry.orgresearchgate.net

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of phthalimide derivatives, offering novel pathways with high efficiency and selectivity. acs.orgrsc.org These advanced methods often involve the carbonylation of aromatic precursors.

Several catalytic systems have been developed:

Cobalt-Catalyzed Carbonylation : Benzamides can undergo direct C-H carbonylation in the presence of a cobalt catalyst to form phthalimide motifs. acs.org These reactions often use a directing group to achieve ortho-selectivity and may employ a carbon monoxide (CO) surrogate to avoid handling toxic CO gas. acs.org

Palladium-Catalyzed Carbonylation : Palladium catalysts are effective for the three-component reaction of an ortho-dihaloarene, a primary amine, and carbon monoxide to construct N-substituted phthalimides. rsc.org This approach allows for the assembly of the phthalimide ring in a single, convergent step.

Ruthenium-Catalyzed Cyclization : Ruthenium complexes can catalyze the C-H activation of benzamides and their subsequent cyclization with isocyanates to yield phthalimide derivatives. rsc.org

Beyond carbonylation, oxidative cyclization offers a metal-free alternative. One notable method involves the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with tert-butyl hydrogen peroxide (TBHP) as an oxidant. thieme-connect.de This system facilitates the intramolecular oxidative cyclization of 2-(hydroxymethyl)benzamides to afford N-substituted phthalimides in good yields, providing a greener and more atom-economical strategy. thieme-connect.de

Table 2: Advanced Catalytic Methods for Phthalimide Synthesis
Catalytic SystemPrecursorsMethodologyReference
Cobalt (Co)N-(pyridin-2-ylmethyl)benzamides, CO surrogateC-H Bond Carbonylation acs.org
Palladium (Pd)ortho-Dihaloarenes, Amines, COCarbonylative Cyclization rsc.org
Ruthenium (Ru)Benzamides, IsocyanatesC-H Activation/Cyclization rsc.org
Nickel (Ni)ortho-Iodobenzenes, IsocyanatesCoupling/Cyclization rsc.org
Copper (Cu)2-Halobenzoic acids, Amines, TMSCNNano-Catalyzed Assembly acs.orgrsc.org
TBAI/TBHP (Metal-Free)2-(Hydroxymethyl)benzamidesOxidative Cyclization thieme-connect.de

Metal-Free Denitrogenative Cyanation Protocols for Phthalimide Construction

A significant advancement in the synthesis of phthalimide derivatives, including structures analogous to the core of this compound, involves metal-free denitrogenative cyanation. nih.govsrmap.edu.inacs.org This approach provides an efficient and scalable pathway to N-aryl and N-alkyl phthalimides from 1,2,3-benzotriazin-4(3H)-ones. nih.govsrmap.edu.inacs.org The reaction is proposed to occur through a denitrogenative cyanation mechanism, employing trimethylsilyl (B98337) cyanide (TMSCN) as the source of the cyanide group. nih.govsrmap.edu.inacs.org

This method is distinguished by its operational simplicity and broad substrate scope, demonstrating high tolerance for various functional groups and consistently delivering good to excellent yields of the desired phthalimide products. nih.govsrmap.edu.inacs.org The reaction is typically carried out under reflux conditions in a solvent such as dimethylformamide (DMF). The utility of this protocol has been further underscored by its successful application in the synthesis of a tyrosinase inhibitor analogue. nih.govsrmap.edu.inacs.org

Key advantages of this metal-free approach include its scalability and the avoidance of transition metal catalysts, which can sometimes lead to unwanted side reactions or require additional purification steps. acs.org

Table 1: Metal-Free Denitrogenative Cyanation for Phthalimide Synthesis

Parameter Description
Starting Materials 1,2,3-Benzotriazin-4(3H)-ones
Cyanide Source Trimethylsilyl cyanide (TMSCN) nih.govsrmap.edu.inacs.org
Solvent Dimethylformamide (DMF)
Conditions Reflux

| Key Advantages | Metal-free, scalable, high functional group tolerance, good to excellent yields nih.govsrmap.edu.inacs.org |

Ring-Opening Reactions for the Preparation of Related Phthalimide Derivatives

Ring-opening reactions represent another important strategy for synthesizing phthalimide derivatives. A notable example is the reaction of γ-butyrolactone with potassium phthalimide. This method leverages the strained cyclic ester structure of γ-butyrolactone, making it susceptible to nucleophilic attack by the phthalimide anion.

While this method is effective, it is important to consider that alternative routes starting from phthalic anhydride and gamma-aminobutyric acid (GABA) are also available, though they may result in lower yields.

Table 2: Ring-Opening of γ-Butyrolactone with Potassium Phthalimide

Parameter Description
Reactants γ-Butyrolactone (1.0 equiv), Potassium Phthalimide (1.1 equiv)
Solvent Dimethylformamide (DMF)
Temperature 120–140°C
Duration 12 hours
Subsequent Step Acidic hydrolysis to yield 4-phthalimidobutyric acid

| Reported Yield | 85–90% for the nitrile intermediate, 92–95% for the acid |

Derivatization and Further Chemical Transformations of the Nitrile Moiety in this compound

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of other valuable compounds.

Hydrolytic Conversions to Carboxylic Acids and Amides

The hydrolysis of the nitrile group is a fundamental transformation that can lead to either a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.comstackexchange.com The complete hydrolysis of a nitrile typically requires harsh conditions, such as heating with a strong acid or base, and proceeds through an amide intermediate. chemistrysteps.commasterorganicchemistry.com

Acidic Hydrolysis: Heating a nitrile with an aqueous acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. stackexchange.comchemistrysteps.com For example, this compound can be hydrolyzed to 4-phthalimidobutyric acid.

Alkaline Hydrolysis: Treatment with a hot aqueous alkali, like sodium hydroxide, also yields the carboxylic acid, which is present as its salt, and ammonia (B1221849). stackexchange.com

Stopping the hydrolysis at the amide stage can be challenging because amides themselves are susceptible to hydrolysis under the same conditions. chemistrysteps.com However, milder or more controlled conditions can favor the formation of the amide. For instance, the use of a tert-butanol (B103910) solvent has been reported to facilitate the isolation of the amide intermediate. chemistrysteps.com

Table 3: Hydrolysis of the Nitrile Group

Product Reagents and Conditions
Carboxylic Acid Dilute acid (e.g., HCl) and heat stackexchange.comchemistrysteps.com
Aqueous alkali (e.g., NaOH) and heat stackexchange.com

| Amide | Milder, controlled conditions (e.g., tert-butanol as solvent) chemistrysteps.com |

Enzymatic Biotransformations: Nitrile Hydratases, Nitrilases, and Amidases

Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical methods for the conversion of nitriles. frontiersin.org Three main classes of enzymes are involved in nitrile metabolism:

Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia in a single step. frontiersin.orgopenbiotechnologyjournal.com

Nitrile Hydratases (EC 4.2.1.84): These enzymes convert nitriles into the corresponding amides. frontiersin.orgopenbiotechnologyjournal.com

Amidases (EC 3.5.1.4): These enzymes subsequently hydrolyze the amides produced by nitrile hydratases into carboxylic acids and ammonia. frontiersin.orgopenbiotechnologyjournal.com

These enzymatic systems can be highly chemo-, regio-, and enantioselective, making them valuable tools for the synthesis of optically active carboxylic acids and amides. uni-stuttgart.de For instance, nitrile hydratase/amidase systems have been successfully used to produce optically pure profens, a class of non-steroidal anti-inflammatory drugs. uni-stuttgart.de The choice of enzyme and reaction conditions can be tailored to favor the production of either the amide or the carboxylic acid. The use of an amidase inhibitor, for example, can allow for the specific detection and isolation of the amide product from a nitrile hydratase-catalyzed reaction. nih.gov

Alkylation Reactions Targeting the Nitrile Functionality

The protons on the carbon atom alpha to the nitrile group in alkylnitriles are acidic and can be removed by a strong base to form a nitrile anion. wikipedia.org This carbanion is a potent nucleophile and can participate in alkylation reactions with alkyl halides. wikipedia.org

However, a significant challenge in the alkylation of simple nitriles like acetonitrile is over-alkylation, where more than one alkyl group is added to the alpha-carbon. wikipedia.org For more activated nitriles, such as arylacetonitriles, the reaction is more readily controlled. liverpool.ac.uk Iron-catalyzed α-alkylation of nitriles with primary alcohols has been developed as an environmentally benign method, proceeding via a hydrogen-borrowing pathway. liverpool.ac.ukliv.ac.uk This reaction has been shown to be effective for a variety of arylacetonitriles. liverpool.ac.uk

While direct alkylation of the nitrile carbon itself is not the primary mode of reactivity, the Ritter reaction offers a method for the N-alkylation of the nitrile. In this reaction, the nitrile acts as a nucleophile towards a carbocation, which can be generated from an alkene or an alcohol in the presence of a strong acid. chemistrysteps.com This is followed by hydration to yield an N-substituted amide. chemistrysteps.com

Mechanistic Investigations of Synthetic Pathways Involving this compound and Related Compounds

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. nih.govrsc.orgmpg.denih.gov

In the context of the metal-free denitrogenative cyanation, the proposed mechanism involves the initial formation of an intermediate from the 1,2,3-benzotriazin-4(3H)-one, which then reacts with the cyanide source, TMSCN, leading to the extrusion of nitrogen gas and the formation of the phthalimide ring. nih.govacs.org

For the hydrolysis of nitriles, the acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.com Water then acts as a nucleophile, attacking the carbon and leading to the formation of an imidic acid intermediate, which tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ammonia or an amine. masterorganicchemistry.com

Mechanistic studies of the iron-catalyzed α-alkylation of nitriles suggest that the reaction proceeds through an olefin intermediate. liverpool.ac.ukliv.ac.uk The alcohol is first dehydrogenated to an aldehyde, which then undergoes a condensation reaction with the nitrile to form an α,β-unsaturated nitrile. Subsequent hydrogenation of this intermediate, catalyzed by an iron hydride species, yields the alkylated product. liverpool.ac.uk

Elucidation of Reaction Mechanisms in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the phthalimido group in this compound plays a crucial role in influencing these transformations. The mechanism of a given nucleophilic substitution reaction is primarily dependent on the structure of the alkyl compound, the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.sa

In the context of this compound, the carbon atom adjacent to the nitrile group and beta to the phthalimide nitrogen is the primary site for nucleophilic attack. The reaction can proceed through two main pathways: the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. ksu.edu.sa The rate of this reaction is dependent only on the concentration of the substrate. For a reaction to proceed via an SN1 pathway, the formation of a stable carbocation is crucial. The planarity of the carbocation allows for the nucleophile to attack from either face, potentially leading to a racemic mixture of products if the carbon is chiral. ksu.edu.sa

SN2 Mechanism: This is a one-step, concerted process where the bond to the leaving group breaks as the bond to the nucleophile forms. ksu.edu.sa The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. A key feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, as the nucleophile attacks from the side opposite to the leaving group. ksu.edu.sa

The choice between these mechanisms is influenced by several factors. The structure of the alkyl group is paramount; primary halides typically favor SN2, while tertiary halides favor SN1 due to carbocation stability and steric hindrance. ksu.edu.sa The nature of the leaving group and the strength of the nucleophile also play significant roles.

In some cases, particularly with electron-poor aromatic systems, a different type of nucleophilic substitution can occur, known as Nucleophilic Aromatic Substitution (SNAr). This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
FeatureSN1 MechanismSN2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
MolecularityUnimolecularBimolecular
Number of StepsTwoOne
IntermediateCarbocationTransition State
StereochemistryRacemizationInversion of Configuration
Substrate Structure Preference3° > 2° > 1°1° > 2° > 3°

Insights into Catalytic Cycles of Metal-Mediated Syntheses

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. frontiersin.org These reactions often proceed through a series of elementary steps that constitute a catalytic cycle.

In the context of synthesizing compounds related to this compound, metal-mediated cross-coupling reactions are of significant interest. These reactions, often catalyzed by palladium or copper, allow for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org A general catalytic cycle for a cross-coupling reaction typically involves:

Oxidative Addition: The active metal catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond. This increases the oxidation state of the metal.

Transmetalation (for some coupling types): An organometallic reagent transfers its organic group to the metal catalyst.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the desired product and regenerating the active catalyst.

For instance, the synthesis of imidazopyridines, a class of heterocyclic compounds, can be achieved through copper-catalyzed multicomponent reactions. beilstein-journals.org The catalytic cycle may involve the coordination of the reactants to the copper center, followed by a series of transformations leading to the final product and the regeneration of the copper catalyst. beilstein-journals.org Similarly, the synthesis of quinazolines can be achieved using various transition metal catalysts, including manganese and cobalt, through dehydrogenative coupling reactions. frontiersin.org

The efficiency of these catalytic cycles can be influenced by various factors, including the choice of metal, ligands, solvent, and reaction conditions. The use of heterogeneous catalysts, such as metal oxides, offers advantages in terms of catalyst separation and reusability. frontiersin.org

Table 2: Key Steps in a General Cross-Coupling Catalytic Cycle
StepDescriptionChange in Metal Oxidation State
Oxidative AdditionThe metal center inserts into a bond of the substrate.Increases
TransmetalationAn organic group is transferred from one metal to another.No Change
Reductive EliminationTwo ligands on the metal center couple and are eliminated, forming the product.Decreases

Photodecarboxylation Pathways and Radical Intermediate Studies of Phthalimides

Phthalimides exhibit interesting photochemical properties and can undergo efficient photodecarboxylation reactions. jcu.edu.au These reactions are often initiated by photoinduced electron transfer (PET), where the electronically excited phthalimide acts as an electron acceptor. researchgate.netresearchgate.net

The general mechanism for the photodecarboxylation of a carboxylic acid derivative in the presence of a phthalimide involves the following steps:

Photoexcitation: The phthalimide absorbs light, promoting it to an excited state.

Photoinduced Electron Transfer (PET): The excited phthalimide accepts an electron from a suitable donor, such as a carboxylate. This generates a radical ion pair.

Decarboxylation: The carboxylate radical anion undergoes rapid decarboxylation to form an alkyl or aryl radical and carbon dioxide.

Radical Coupling: The resulting radical can then undergo various reactions, including coupling with the phthalimide radical anion to form an addition product. researchgate.net

These photodecarboxylation reactions have been utilized in the synthesis of various compounds, including macrocycles and biologically active molecules. jcu.edu.auresearchgate.net The reaction conditions are typically mild, making this a synthetically attractive method. jcu.edu.au Studies have shown that these photochemical reactions can proceed via sequential single electron transfer-decarboxylation pathways, leading to the formation of cyclized products. photos.or.kr The efficiency of these reactions can be influenced by the solvent and the specific structure of the phthalimide and the carboxylic acid derivative. photos.or.kr

Table 3: General Steps in the Photodecarboxylation of Carboxylates with Phthalimides
StepDescription
PhotoexcitationPhthalimide absorbs a photon to reach an excited state.
Electron TransferThe excited phthalimide accepts an electron from a carboxylate.
DecarboxylationThe carboxylate radical anion loses CO2 to form a radical.
Radical ReactionThe newly formed radical undergoes further reactions, such as addition.

Reaction Progress Kinetic Analysis for Mechanistic Model Discrimination

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating the mechanisms of complex chemical reactions, particularly in catalysis. researchgate.netresearchgate.net This technique involves monitoring the concentrations of reactants, intermediates, and products over the entire course of a reaction. By analyzing the resulting kinetic profiles, one can gain detailed insights into the reaction mechanism, including the identification of catalytic cycles, catalyst activation or deactivation, and product inhibition. researchgate.net

The core principle of RPKA is to use the reaction itself as an experiment. A single experiment can provide a wealth of kinetic information that would traditionally require multiple initial rate experiments. researchgate.net The data obtained from reaction progress analysis can be used to construct graphical rate equations, which help in visualizing the relationships between reaction rate and reactant concentrations. researchgate.net

This methodology is particularly useful for discriminating between different proposed mechanistic models. researchgate.nettandfonline.com By comparing the experimentally observed kinetic profile with the profiles predicted by various models, one can determine which model best fits the data. Modern advancements have integrated computational tools and automated reactor platforms to streamline the process of data acquisition and model discrimination. rsc.org

While traditional kinetic analysis often relies on initial rates and can be prone to errors, RPKA utilizes the entire kinetic profile, providing a more comprehensive and robust analysis. manchester.ac.uk This approach has been successfully applied to a wide range of catalytic reactions, leading to a deeper understanding of their underlying mechanisms. researchgate.net

Table 4: Advantages of Reaction Progress Kinetic Analysis (RPKA)
AdvantageDescription
Data-RichProvides a complete kinetic profile from a single experiment. researchgate.net
Mechanistic InsightHelps to identify catalyst activation/deactivation, product inhibition, and complex reaction networks. researchgate.net
Model DiscriminationAllows for the differentiation between various proposed reaction mechanisms. researchgate.net
EfficiencyReduces the number of experiments required compared to traditional methods. researchgate.net

Applications of 4 Phthalimidobutyronitrile and Its Derivatives in Advanced Research Domains

Role as a Key Intermediate in Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, 4-Phthalimidobutyronitrile serves as a pivotal precursor for the development of novel therapeutic agents. The phthalimide (B116566) group acts as a stable protecting group for the primary amine, allowing for selective reactions at the nitrile functionality. This strategic protection is crucial in multi-step syntheses of complex bioactive molecules.

Precursor for Bioactive Phthalimide Derivatives

This compound is a foundational molecule for the synthesis of a diverse range of bioactive phthalimide derivatives. The phthalimide scaffold itself is recognized as a "privileged" structure in medicinal chemistry, known to interact with multiple biological targets. nih.govtandfonline.comresearchgate.net Derivatives of phthalimide have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govtandfonline.commdpi.com

The synthesis of these derivatives often involves the transformation of the nitrile group of this compound into various functional groups, such as carboxylic acids, amides, or heterocycles, which can then be further elaborated to produce a library of compounds for biological screening. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling, can generate a series of N-substituted 4-phthalimidobutanamides.

Synthesis of Peptidomimetics and Complex Bioactive Molecules

A significant application of this compound lies in its role as a precursor to γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. nih.govyoutube.com The Gabriel synthesis, a well-established method for preparing primary amines, utilizes potassium phthalimide to introduce a protected amino group. masterorganicchemistry.comwikipedia.org The hydrolysis of this compound effectively removes the phthalimide protecting group and converts the nitrile to a carboxylic acid, yielding GABA. orgsyn.orgresearchgate.net

GABA and its analogs are key components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. nsf.gov By serving as a protected precursor to GABA, this compound enables the controlled incorporation of this non-proteinogenic amino acid into peptide-like backbones, leading to the creation of novel peptidomimetic drugs with potential applications in neurological disorders. nih.govnih.gov

Development of Pharmacophores for Therapeutic Agents

The structural features of this compound and its derivatives are instrumental in the development of pharmacophores, which are the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The phthalimide ring can participate in hydrophobic and π-stacking interactions, while the butyronitrile (B89842) chain provides a flexible linker to other pharmacophoric elements.

Given its role as a GABA precursor, pharmacophore models for GABA agonists can be developed based on the spatial arrangement of the amino and carboxyl groups of the resulting GABA molecule. nih.govnih.govresearchgate.net These models guide the design of new molecules that can bind to GABA receptors and modulate their activity. The phthalimide moiety, while removed to reveal the active GABA structure, plays a crucial role in the synthetic pathway to achieve the desired pharmacophore.

Synthesis of Non-Steroidal Anti-Inflammatory Compound Derivatives

Phthalimide derivatives have been extensively investigated for their anti-inflammatory properties. nih.govtandfonline.comresearchgate.netnih.gov While a direct synthesis of a known non-steroidal anti-inflammatory drug (NSAID) from this compound is not prominently documented, its structure provides a viable scaffold for creating novel NSAID analogs.

A plausible synthetic strategy involves the hydrolysis of the nitrile group in this compound to a carboxylic acid, a key functional group present in many NSAIDs like ibuprofen and naproxen. rsc.orgscispace.com The resulting 4-phthalimidobutanoic acid could then be further modified, for example, by introducing aromatic rings or other functionalities known to contribute to anti-inflammatory activity. This approach allows for the generation of new chemical entities with the potential to inhibit cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The application of phthalimide derivatives extends beyond pharmaceuticals into the agrochemical sector. Phthalimides are recognized as important intermediates in the production of various pesticides, including fungicides and herbicides. nbinno.com Their chemical stability and ability to be incorporated into larger, more complex molecules make them valuable building blocks in this industry.

Research has shown that certain phthalimide-lactone derivatives can act as germination stimulants for parasitic plants, suggesting a potential role in developing novel crop management solutions. researchgate.net While specific, large-scale applications of this compound in agrochemicals are not extensively detailed in publicly available literature, its structural motifs are consistent with those found in bioactive agrochemical compounds. For example, novel meta-diamide compounds bearing a phthalimide moiety have been designed and synthesized as potential GABA receptor antagonists for insecticidal applications. dntb.gov.uanih.govnih.gov The butyronitrile group offers a handle for chemical modification to optimize activity against specific agricultural pests.

Potential as a Polymer Precursor in Materials Science Research

The bifunctional nature of this compound, possessing both a phthalimide ring and a nitrile group, presents intriguing possibilities for its use as a monomer or a precursor in polymer synthesis. The nitrile group can undergo polymerization or be chemically transformed into other polymerizable functionalities.

A significant potential application lies in the synthesis of Polyamide 4 (Nylon 4). As established, this compound is a precursor to GABA. orgsyn.orgresearchgate.net GABA, in turn, is the monomer for the production of Polyamide 4, a biobased and biodegradable polymer. researchgate.netmdpi.com The polymerization of GABA can be achieved through a ring-opening polymerization of its lactam, 2-pyrrolidone, or by direct polycondensation. nih.gov Therefore, this compound serves as an indirect but crucial starting material for this specialty polyamide.

Furthermore, the synthesis of polyamides and poly(amide-imide)s from monomers containing nitrile and amino groups has been reported, highlighting the potential for 4-aminobutyronitrile (derived from this compound) to be used in condensation polymerization with dicarboxylic acids or their derivatives to form novel polyamides with specific properties. researchgate.netncl.res.in

Integration into Novel Polymer Architectures

While this compound is not directly polymerized, its derivative, 4-aminobutyronitrile, holds potential as a monomer for the synthesis of polyamides. The phthalimide group in the parent molecule acts as a protecting group for the primary amine. This protecting group can be removed to yield 4-aminobutyronitrile, a bifunctional monomer containing both an amine and a nitrile group.

The synthesis of polyamides from aminonitriles is an area of interest in polymer chemistry. A structurally related and well-studied example is the polymerization of γ-aminobutyric acid (GABA) to produce Polyamide 4 (Nylon 4). researchgate.netmdpi.com Polyamide 4 is a biobased and biodegradable polymer, attracting attention for its environmental benefits. researchgate.netmdpi.com The polymerization of GABA can occur through direct polycondensation at elevated temperatures. researchgate.net Similarly, 4-aminobutyronitrile, with its amino and nitrile functionalities, can potentially undergo polycondensation reactions to form polyamide structures. The nitrile group can be hydrolyzed to a carboxylic acid, which can then react with the amine group of another monomer molecule.

The resulting polyamides, derived from 4-aminobutyronitrile, can be tailored to exhibit specific properties by controlling the polymerization conditions and by copolymerizing with other monomers. The incorporation of the four-carbon chain from the butyronitrile backbone can influence the flexibility and other mechanical properties of the resulting polymer.

Table 1: Potential Monomers for Polyamide Synthesis

Monomer NameChemical FormulaKey Functional GroupsResulting Polymer
4-AminobutyronitrileC4H8N2Amine (-NH2), Nitrile (-CN)Polyamide
γ-Aminobutyric acid (GABA)C4H9NO2Amine (-NH2), Carboxylic Acid (-COOH)Polyamide 4 (Nylon 4)

Precursors for Advanced Functional Materials

The polymers synthesized from derivatives of this compound can be classified as advanced functional materials due to their potential for tailored properties and applications. Polyamides, in general, are known for their excellent thermal and mechanical properties. researchgate.net By incorporating monomers derived from this compound, it is possible to create polyamides with specific functionalities.

For instance, the presence of the nitrile group in the polymer backbone, if not fully hydrolyzed during polymerization, could offer sites for post-polymerization modification, allowing for the introduction of other functional groups. This could lead to materials with applications in areas such as specialty coatings, adhesives, or as matrices for composite materials.

Furthermore, the development of biobased and biodegradable polyamides, analogous to Polyamide 4 from GABA, positions these materials as sustainable alternatives to conventional plastics. researchgate.netmdpi.com The biodegradability of such polymers is a significant functional attribute, addressing environmental concerns related to plastic waste. Research into the synthesis and characterization of such novel polyamides could open up new avenues for the creation of high-performance, environmentally friendly materials.

Biochemical Research Applications: Hapten Design for Antigen Production

In the realm of biochemical research, a derivative of this compound, namely 4-phthalimidobutanoic acid, serves as a valuable hapten in the production of antigens. Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. ncl.res.in The resulting conjugate is then used to immunize an animal to produce antibodies that can specifically recognize the hapten.

The synthesis of 4-phthalimidobutanoic acid involves the hydrolysis of the nitrile group of this compound to a carboxylic acid. This carboxylic acid provides a reactive handle for conjugation to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The phthalimide portion of the molecule remains intact and acts as the antigenic determinant, the specific part of the antigen that is recognized by the antibody.

The design of the hapten is crucial for the generation of antibodies with the desired specificity and affinity. ncl.res.in The rigid and planar structure of the phthalimide group can serve as a distinct epitope for the immune system to recognize. By using a linker arm, in this case, the butyric acid chain, the hapten is presented away from the surface of the carrier protein, which can enhance its recognition by B-cells and improve the subsequent antibody response.

Table 2: Components in Hapten-Carrier Conjugate for Antigen Production

ComponentRoleKey Functional Group for Conjugation
4-Phthalimidobutanoic acidHapten (Antigenic determinant)Carboxylic Acid (-COOH)
Keyhole Limpet Hemocyanin (KLH) / Bovine Serum Albumin (BSA)Carrier ProteinAmine groups (-NH2) on lysine residues

This application is significant in the development of immunoassays, such as ELISA, for the detection and quantification of small molecules in biological samples. By generating antibodies specific to the phthalimide-containing hapten, researchers can develop sensitive and specific analytical tools for various research and diagnostic purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Phthalimidobutyronitrile and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. slideshare.netjchps.com By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial arrangement of atoms within the 4-Phthalimidobutyronitrile molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, the proton spectrum is expected to show distinct signals for the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the butyronitrile (B89842) chain.

Aromatic Region: The four protons on the benzene (B151609) ring of the phthalimide moiety typically appear as a complex multiplet, often a characteristic AA'BB' system, in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and adjacent carbonyl groups.

Aliphatic Region: The three methylene (B1212753) groups (-CH₂) of the butyronitrile chain will present as distinct signals. The protons closest to the electronegative phthalimide nitrogen (-N-CH₂-) are the most deshielded, followed by the protons adjacent to the nitrile group (-CH₂-CN). The central methylene group will be the most shielded. Spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., triplets, multiplets), which helps to confirm the connectivity of the carbon chain.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. oregonstate.edu The spectrum for this compound would display characteristic signals for the carbonyl, aromatic, aliphatic, and nitrile carbons.

Carbonyl Carbons: The two equivalent carbonyl carbons of the imide functional group appear significantly downfield (~168 ppm).

Aromatic Carbons: The carbons of the benzene ring produce signals in the aromatic region (~120-135 ppm). Due to symmetry, two signals are expected for the four CH carbons and one signal for the two quaternary carbons to which the carbonyl groups are attached.

Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 118-120 ppm.

Aliphatic Carbons: The three methylene carbons of the butyronitrile chain will appear in the upfield region of the spectrum.

The following tables summarize the predicted NMR spectral data for this compound.

Interactive Table: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9Multiplet (AA'BB')4HAromatic protons (Phthalimide)
~ 3.8Triplet2H-N-CH₂ -CH₂-CH₂-CN
~ 2.5Triplet2H-N-CH₂-CH₂-CH₂ -CN
~ 2.1Multiplet2H-N-CH₂-CH₂ -CH₂-CN
Interactive Table: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~ 168Imide C =O
~ 134Aromatic C -H
~ 132Aromatic Quaternary C
~ 123Aromatic C -H
~ 119Nitrile C ≡N
~ 37-N-CH₂ -
~ 25-CH₂ -
~ 16-CH₂ -CN

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. rtilab.com The resulting IR spectrum provides a unique "molecular fingerprint."

For this compound, the IR spectrum will be dominated by characteristic absorption bands corresponding to its key functional groups: the imide, nitrile, and aromatic rings.

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹, which is highly characteristic of the nitrile functional group.

Imide Carbonyl (C=O) Stretch: The phthalimide group contains a cyclic imide, which typically exhibits two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. These strong bands are expected around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).

Aromatic C-H and C=C Stretches: The presence of the benzene ring is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The butyronitrile chain will give rise to C-H stretching bands just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

This technique is also invaluable for reaction monitoring, for instance, in the synthesis of this compound, one could monitor the disappearance of reactant peaks and the appearance of the characteristic nitrile and imide peaks to track reaction progress. rtilab.com

Interactive Table: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
> 3000Medium-WeakC-H StretchAromatic
2960 - 2850MediumC-H StretchAliphatic
~ 2245Medium, SharpC≡N StretchNitrile
~ 1775StrongC=O Asymmetric StretchImide
~ 1715StrongC=O Symmetric StretchImide
1600 - 1450Medium-StrongC=C StretchAromatic
~ 1390StrongC-N StretchImide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. biorxiv.org It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure. youtube.com

For this compound (C₁₂H₁₀N₂O₂), the molecular weight is 214.07 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z = 214.

The fragmentation of the molecular ion provides structural information. The phthalimide moiety is a very stable group, and its fragments are often prominent in the mass spectrum. Key fragmentation pathways for this compound would likely involve the cleavage of the butyronitrile side chain.

Phthalimide-related fragments: A significant fragmentation pathway for N-substituted phthalimides involves the formation of ions related to the phthalimide structure itself. nih.govnih.gov A prominent peak at m/z 147, corresponding to the phthalimide radical cation, is expected. Another common fragment is the benzoyl cation derivative at m/z 104, and the benzyne (B1209423) radical cation at m/z 76, arising from further fragmentation of the phthalimide ring. nist.gov

Side-chain cleavage: Cleavage of the bond between the nitrogen and the butyronitrile chain can lead to a fragment ion at m/z 160, corresponding to [C₉H₆NO₂]⁺.

The analysis of these characteristic fragments helps to confirm the presence of both the phthalimide head and the butyronitrile tail of the molecule.

Interactive Table: Expected Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment IonFormula
214Molecular Ion [M]⁺•[C₁₂H₁₀N₂O₂]⁺•
160[M - C₃H₄N]⁺[C₉H₆NO₂]⁺
147Phthalimide fragment[C₈H₅NO₂]⁺•
104Phthaloyl-related fragment[C₇H₄O]⁺•
76Benzyne fragment[C₆H₄]⁺•

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For a compound like this compound, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing its purity, isolating it from reaction mixtures, and quantifying it. nih.govdaneshyari.com

In HPLC, the compound is passed through a column packed with a stationary phase, carried by a liquid mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity of a sample is determined by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Recognition-enabled chromatographic ¹⁹F NMR is an innovative and highly specific analytical method for the detection and identification of nitrile-containing compounds. acs.orgnih.gov This technique is particularly useful for analyzing complex mixtures without the need for prior separation or purification steps. acs.org

The methodology employs a specially designed ¹⁹F-labeled molecular probe that can reversibly interact with the nitrile functional group. nih.govnih.gov When this compound is introduced into a solution containing the ¹⁹F probe, a host-guest interaction occurs between the probe and the nitrile moiety. This interaction alters the local electronic environment of the fluorine nucleus on the probe, resulting in a distinct change in its ¹⁹F NMR chemical shift. core.ac.uk

The magnitude of this induced chemical shift is unique for different nitrile-containing analytes, effectively creating a chromatogram-like output in the ¹⁹F NMR spectrum. acs.orgnih.gov Each nitrile compound in a mixture produces a new, distinct signal at a characteristic chemical shift, allowing for simultaneous identification and differentiation of multiple nitrile analytes. acs.org This approach offers exceptional resilience to interference from other functional groups, making it a powerful tool for the direct analysis of complex samples containing nitrile compounds like this compound. nih.gov

Future Research Directions and Emerging Opportunities for 4 Phthalimidobutyronitrile

Exploration of Novel Green Synthetic Pathways and Sustainable Methodologies

The synthesis of nitriles has traditionally relied on methods that can involve harsh conditions and toxic reagents. rsc.org Future research is increasingly focused on developing "green" and sustainable synthetic routes that are more environmentally benign. A promising direction is the adoption of biocatalytic concepts that operate under mild conditions, often in aqueous media. nih.govmdpi.com One such approach involves the use of aldoxime dehydratases, enzymes that catalyze the cyanide-free synthesis of nitriles from readily available aldoximes. nih.govmdpi.com This enzymatic process technology presents a sustainable alternative for producing a wide range of nitrile compounds. nih.gov

Another area of exploration is the use of novel, eco-friendly reaction media. For instance, methodologies have been developed for the hydrolysis of nitriles to amides using a water extract of pomelo peel ash (WEPPA) as a solvent, eliminating the need for external transition metals, bases, or organic solvents. mdpi.com Such bio-based solvent systems align with the principles of green chemistry by reducing waste and utilizing renewable resources. mdpi.com The application of these sustainable methods to the synthesis and transformation of 4-Phthalimidobutyronitrile could significantly reduce the environmental impact and cost of producing its derivatives. nih.gov

Discovery and Engineering of Novel Biocatalysts for Nitrile Transformations and Enhanced Selectivity

The transformation of the nitrile group is a key step in functionalizing this compound. Microbial enzymes offer a powerful and selective means to achieve this. semanticscholar.org The microbial metabolism of nitriles proceeds through two primary enzymatic pathways. nih.govsemanticscholar.org The first involves nitrilases, which directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. nih.govresearchgate.net The second pathway utilizes a two-enzyme system: a nitrile hydratase (NHase) first hydrates the nitrile to an amide, which is then converted to a carboxylic acid and ammonia by an amidase. nih.govresearchgate.netwikipedia.org

These nitrile-metabolizing enzymes are of significant industrial interest due to their high chemo-, regio-, and enantioselectivity, often unachievable through conventional chemical routes. semanticscholar.orgresearchgate.net Future research will focus on the discovery of new biocatalysts from diverse microbial sources and the engineering of existing enzymes to enhance their properties. nih.govcas.cz For example, rational design and site-directed mutagenesis can be used to improve the thermostability and catalytic activity of nitrile hydratases. mdpi.com Engineering these enzymes for enhanced selectivity toward the nitrile group of this compound could provide efficient routes to valuable derivatives like 4-phthalimidobutanoic acid and 4-phthalimidobutyramide. rsc.orgresearchgate.net

Table 1: Comparison of Key Biocatalysts for Nitrile Transformation

Feature Nitrilase Nitrile Hydratase
EC Number EC 3.5.5.1 EC 4.2.1.84
Reaction Directly converts nitriles to carboxylic acids and ammonia. nih.gov Hydrates nitriles to form the corresponding amides. nih.gov
Cofactor Typically does not require a metal cofactor. Contains a non-heme iron (Fe³⁺) or non-corrin cobalt (Co³⁺) catalytic center. wikipedia.orgnih.gov
Mechanism One-step hydrolysis with the addition of two water molecules. researchgate.netresearchgate.net Two-step process where the amide product is subsequently hydrolyzed by an amidase. researchgate.netresearchgate.net
Industrial Use Production of carboxylic acids like nicotinic acid and mandelic acid. openbiotechnologyjournal.com Large-scale production of amides such as acrylamide (B121943) and nicotinamide. researchgate.net
Advantages Single-step reaction, environmentally benign. openbiotechnologyjournal.com High specificity for amide production, useful for synthesizing amide intermediates. frontiersin.org

Advanced Functionalization Strategies for Diverse Applications and Improved Bioactivity

The phthalimide (B116566) moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govjapsonline.com Phthalimide derivatives have been investigated for their potential as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant agents. nih.govbiomedgrid.com This diverse bioactivity stems from the lipophilic and neutral nature of the phthalimide group, which allows it to cross biological membranes. japsonline.com

Future work on this compound will involve advanced functionalization strategies to synthesize novel derivatives with improved bioactivity. These strategies can target either the nitrile group or the phthalimide ring.

Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. britannica.comchemguide.co.uk These transformations introduce new functional groups that can participate in further reactions, allowing for the attachment of various pharmacophores to enhance therapeutic efficacy or target specificity.

Phthalimide Ring Modification: The aromatic ring of the phthalimide can be substituted with different functional groups to modulate the electronic properties and steric profile of the molecule.

These functionalization approaches can lead to the discovery of new drug candidates. For example, novel phthalimide-based derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.gov By systematically modifying the this compound structure, researchers can develop new compounds for a range of diseases. colab.ws

Integrated Computational and Experimental Approaches for Comprehensive Mechanism Elucidation and Drug Discovery

The integration of computational and experimental methods is becoming indispensable in modern chemical research and drug discovery. rti.orgiu.edu For this compound and its derivatives, this integrated approach can accelerate progress in several key areas.

Computational tools like molecular docking and molecular dynamics (MD) simulations are powerful for elucidating the mechanisms of nitrile-metabolizing enzymes. nih.gov These methods can predict how substrates like this compound bind to the active site of an enzyme, such as a nitrilase or nitrile hydratase. nih.govnih.gov This information is crucial for understanding the catalytic mechanism and for guiding protein engineering efforts to improve enzyme performance. nih.govebi.ac.uk For instance, computational studies can identify key amino acid residues for mutagenesis to enhance binding affinity or catalytic activity. mdpi.comnih.gov

In drug discovery, computational chemistry supports the rational design of new bioactive molecules. rti.org By modeling the interaction between potential drug candidates and their biological targets, researchers can predict binding affinities and prioritize compounds for synthesis and experimental testing. nih.gov This in silico screening significantly reduces the time and cost associated with traditional drug development. iu.edu When combined with experimental techniques such as enzyme kinetics, spectroscopy, and X-ray crystallography, these computational approaches provide a comprehensive understanding of structure-function relationships, paving the way for the discovery of novel therapeutics based on the this compound scaffold. mines.edu

Development of this compound-Based Materials with Enhanced Properties for Emerging Technologies

The nitrile functional group is a key component in the synthesis of various polymers. wikipedia.org Acrylonitrile, the simplest nitrile-containing monomer, is a building block for commercially important materials like nitrile rubber and acrylic fibers. britannica.com Nitrile-containing polymers are known for their desirable properties, including resistance to oils and fuels, toughness, and abrasion resistance. wikipedia.orgmcpolymers.com The highly polar nitrile group can also enhance intermolecular interactions between polymer chains, leading to higher glass transition temperatures (Tg). lu.se

An emerging opportunity lies in the use of this compound as a functional monomer or additive in polymer synthesis. Its incorporation into polymer chains could lead to the development of new materials with enhanced properties. For example:

Specialty Polymers: Copolymerization of this compound with other monomers could yield specialty polymers with improved thermal stability and chemical resistance due to the presence of the rigid phthalimide group and the polar nitrile group.

Functional Materials: The phthalimide and nitrile groups offer sites for post-polymerization modification, allowing for the creation of functional materials for specific applications. google.com

Research in this area could involve synthesizing and characterizing novel homopolymers and copolymers of this compound derivatives. lu.se By investigating the structure-property relationships of these new materials, scientists can tailor their characteristics for use in emerging technologies, such as advanced coatings, membranes, or electronic materials. mcpolymers.com

Q & A

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

  • Methodological Answer: Adopt standardized metadata templates (e.g., ISA-Tab) and deposit raw data in repositories like Chemotion or RADAR4Chem. Use persistent identifiers (DOIs) for datasets and cite them in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.